molecular formula C10H22Cl2N2 B13899761 Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

Cat. No.: B13899761
M. Wt: 241.20 g/mol
InChI Key: ABIUNMIDDQBQCF-IDWSCOKRSA-N
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Description

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a significant molecule in organic chemistry and medicinal research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Another approach involves the addition, condensation, and decarboxylation of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate, followed by hydrogenation using an active nickel catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted tropane alkaloids, which can have diverse biological activities .

Scientific Research Applications

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological systems and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

(1S,5R)-3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-7(2)12-5-8-3-4-9(6-12)10(8)11;;/h7-10H,3-6,11H2,1-2H3;2*1H/t8-,9+,10?;;

InChI Key

ABIUNMIDDQBQCF-IDWSCOKRSA-N

Isomeric SMILES

CC(C)N1C[C@H]2CC[C@@H](C1)C2N.Cl.Cl

Canonical SMILES

CC(C)N1CC2CCC(C1)C2N.Cl.Cl

Origin of Product

United States

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